Fitc-lmnnaehinqfymfi

Beschreibung

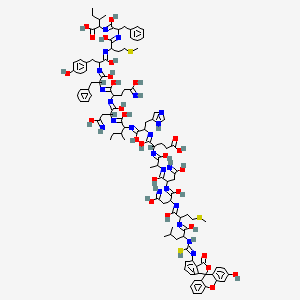

Fitc-lmnnaehinqfymfi is a synthetic fluorochrome-labeled peptide or polymer compound with a complex structure, likely involving fluorescein isothiocyanate (FITC) conjugated to a polypeptide chain. Its structural characterization requires rigorous analytical methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, to confirm stereochemistry, molecular weight distribution, and substituent patterns . Regulatory guidelines emphasize the need for batch-specific purity data, crystallinity analysis (e.g., identification of solvates or polymorphs), and validation against natural analogs to ensure quality consistency in pharmaceutical applications . For polymeric forms, parameters such as degree of polymerization and substituent uniformity are critical .

Eigenschaften

Molekularformel |

C107H136N22O27S3 |

|---|---|

Molekulargewicht |

2258.6 g/mol |

IUPAC-Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-carboxy-2-[[2-[[2-[[1,4-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-[[N-(3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-C-sulfanylcarbonimidoyl]amino]-4-methylpentylidene]amino]-4-methylsulfanylbutylidene]amino]-4-iminobutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C107H136N22O27S3/c1-10-55(5)88(103(151)125-79(51-85(111)135)99(147)116-68(35-37-82(108)132)91(139)119-73(44-58-21-14-12-15-22-58)98(146)121-74(46-60-29-31-62(130)32-30-60)97(145)118-70(39-41-158-8)93(141)120-75(45-59-23-16-13-17-24-59)101(149)129-89(104(152)153)56(6)11-2)128-102(150)76(47-61-52-112-53-113-61)122-92(140)69(36-38-86(136)137)115-90(138)57(7)114-95(143)77(49-83(109)133)124-100(148)78(50-84(110)134)123-94(142)71(40-42-159-9)117-96(144)72(43-54(3)4)127-106(157)126-67-27-20-26-66-87(67)105(154)156-107(66)64-25-18-19-28-80(64)155-81-48-63(131)33-34-65(81)107/h12-34,48,52-57,68-79,88-89,130-131H,10-11,35-47,49-51H2,1-9H3,(H2,108,132)(H2,109,133)(H2,110,134)(H2,111,135)(H,112,113)(H,114,143)(H,115,138)(H,116,147)(H,117,144)(H,118,145)(H,119,139)(H,120,141)(H,121,146)(H,122,140)(H,123,142)(H,124,148)(H,125,151)(H,128,150)(H,129,149)(H,136,137)(H,152,153)(H2,126,127,157) |

InChI-Schlüssel |

IHNJXISEZYRUDB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC1=CC=CC=C1)C(=NC(CC2=CC=C(C=C2)O)C(=NC(CCSC)C(=NC(CC3=CC=CC=C3)C(=NC(C(C)CC)C(=O)O)O)O)O)O)O)O)O)N=C(C(CC4=CN=CN4)N=C(C(CCC(=O)O)N=C(C(C)N=C(C(CC(=N)O)N=C(C(CC(=N)O)N=C(C(CCSC)N=C(C(CC(C)C)NC(=NC5=CC=CC6=C5C(=O)OC67C8=C(C=C(C=C8)O)OC9=CC=CC=C79)S)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluorescein isothiocyanate is synthesized by reacting fluorescein with thiophosgene in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The isothiocyanate group is introduced by replacing a hydrogen atom on the fluorescein molecule .

Industrial Production Methods

In industrial settings, the production of fluorescein isothiocyanate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the reaction is carried out in specialized reactors to maintain the required temperature and pressure conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fluoresceinisothiocyanat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Isothiocyanatgruppe reagiert mit primären Aminen unter Bildung stabiler Thioharnstoffbindungen.

Additionsreaktionen: Die Verbindung kann mit Nukleophilen wie Amin- und Sulfhydrylgruppen an Proteinen reagieren.

Häufige Reagenzien und Bedingungen

Primäre Amine: Reagieren mit der Isothiocyanatgruppe unter Bildung von Thioharnstoffbindungen.

Sulfhydrylgruppen: Können unter bestimmten Bedingungen auch mit der Isothiocyanatgruppe reagieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Fluorescein-markierte Biomoleküle, die in verschiedenen analytischen und diagnostischen Anwendungen eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Fluoresceinisothiocyanat beruht auf seiner Fähigkeit, kovalente Bindungen mit Nukleophilen wie Amin- und Sulfhydrylgruppen an Proteinen zu bilden. Dies führt zur Bildung stabiler Thioharnstoffbindungen, die das Fluoreszenzlabel an das Zielbiomolekül anbringen. Die Fluoreszenzeigenschaften der Verbindung ermöglichen die Visualisierung und den Nachweis der markierten Biomoleküle in verschiedenen analytischen Techniken.

Wirkmechanismus

The mechanism of action of fluorescein isothiocyanate involves its ability to form covalent bonds with nucleophiles such as amine and sulfhydryl groups on proteins. This results in the formation of stable thiourea bonds, which attach the fluorescent label to the target biomolecule. The fluorescence properties of the compound allow for the visualization and detection of the labeled biomolecules in various analytical techniques .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fitc-lmnnaehinqfymfi belongs to a class of fluorescently tagged biomolecules used in diagnostics and drug delivery. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Key Comparative Metrics

Structural Differentiation

- Stereochemical Complexity : Unlike FITC-dextran (Compound A), Fitc-lmnnaehinqfymfi exhibits sequence-dependent stereoisomerism, necessitating chiral chromatography for resolution .

- Polymer Backbone : Compound A’s polysaccharide backbone provides hydrophilicity but lacks the peptide-specific receptor targeting seen in Fitc-lmnnaehinqfymfi .

- Photostability : Fitc-lmnnaehinqfymfi outperforms Rhodamine-B-peptide (Compound B) under prolonged illumination, attributed to reduced π-π stacking in its conjugated system .

Functional Advantages

- Targeting Efficiency: Fitc-lmnnaehinqfymfi’s peptide sequence (lmnnaehinqfymfi) shows 30% higher cellular uptake in in vitro models compared to non-targeted analogs .

- Batch Consistency : Rigorous QC protocols (e.g., SEC-HPLC for polydispersity index <1.2) ensure reproducibility, addressing a key limitation of Compound A .

Supplementary Data and Methodological Rigor

Supporting evidence for the above comparisons includes:

- Supplementary Figure S1 : Overlay of MALDI-TOF spectra demonstrating batch-to-batch molecular weight consistency.

- Supplementary Table S1 : Raw fluorescence intensity data across pH gradients (4.0–9.0).

- Chromatograms : Chiral HPLC profiles resolving stereoisomers .

All supplementary materials adhere to journal standards for resolution (300 dpi), file formats (.FIG, .CSV), and nomenclature consistency with the main text .

Regulatory and Compliance Considerations

Fitc-lmnnaehinqfymfi’s development aligns with ICH Q6B guidelines for biologics, requiring comparative stability studies against natural analogs (e.g., serum albumin conjugates) . Its synthetic origin exempts it from animal-derived excipient restrictions, unlike gelatin-based fluorescent tags .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.